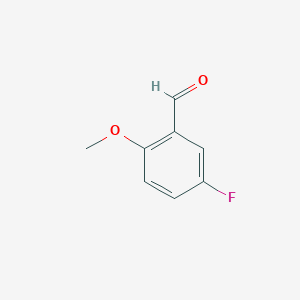

5-Fluoro-2-methoxybenzaldehyde

Description

Overview of Fluorinated Benzaldehydes in Organic Synthesis and Medicinal Chemistry

The incorporation of fluorine into organic molecules is a critical strategy in modern medicinal chemistry and organic synthesis. researchgate.netnih.gov The introduction of fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties, such as its lipophilicity, metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netresearchgate.net These "fluorine effects" have made fluorinated compounds integral to the development of pharmaceuticals and agrochemicals. researchgate.netbeilstein-journals.org

Fluorinated benzaldehydes, a class of aromatic aldehydes containing fluorine, are particularly valuable as precursors and intermediates in the synthesis of a wide range of more complex compounds. google.comacs.orgfishersci.nl Their utility stems from the unique electronic properties conferred by the fluorine substituent, which influences the reactivity of the aldehyde functional group and the aromatic ring. chemimpex.com Direct fluorination of benzaldehyde (B42025) derivatives can yield mixtures of fluorobenzaldehydes and other products, with the outcome often depending on the other substituents present on the ring. acs.org These fluorinated building blocks are used to create pharmaceuticals, dyestuffs, agrochemicals, and functional materials. google.comfishersci.nl The strategic placement of fluorine can enhance a drug candidate's ability to cross biological membranes and can block metabolic pathways, thereby improving its pharmacokinetic profile. nih.govacs.org

Significance of 5-Fluoro-2-methoxybenzaldehyde as an Aryl Fluorinated Building Block

This compound is a key aryl fluorinated building block used extensively in chemical research and synthesis. sigmaaldrich.com It is classified as a versatile intermediate for producing more complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com The compound's structure, featuring a fluorine atom at the 5-position and a methoxy (B1213986) group at the 2-position of the benzaldehyde ring, provides a unique electronic profile that influences its reactivity and biological activity in derivative compounds.

Its role as a synthetic intermediate is highlighted in its application for creating potential therapeutic agents. For instance, this compound may be used in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione, a type of compound often explored in medicinal chemistry. sigmaaldrich.com The stability and reactivity offered by its specific arrangement of functional groups make it a valuable reagent for researchers aiming to design novel molecules with specific biological or material properties. chemimpex.com It is recognized as a biochemical reagent for life science research. medchemexpress.com

Distinction from Isomeric Fluoromethoxybenzaldehydes

While this compound is a valuable synthetic tool, it is important to distinguish it from its structural isomers, which possess different physical properties and are employed in distinct research applications due to the varied positions of the fluoro and methoxy groups on the benzaldehyde core.

2-Fluoro-5-methoxybenzaldehyde: This isomer is noted for its use as an intermediate in the synthesis of compounds that act as inhibitors of the MT2 protein, which has implications for cancer cell growth research. biosynth.com It is also a raw material for pharmaceuticals and agrochemicals. fishersci.nl

2-Fluoro-3-methoxybenzaldehyde: This compound is widely used as a precursor for active pharmaceutical ingredients (APIs). ossila.com It is a key building block in the synthesis of benzosuberone derivatives and various bicyclic heterocycles like hydroisoquinolines. ossila.com It also serves as an intermediate in creating potent and selective inhibitors of PIM protein kinases. pharmaffiliates.com

2-Fluoro-6-methoxybenzaldehyde: Also known as 6-fluoro-o-anisaldehyde, this isomer is a key intermediate for synthesizing pharmaceuticals and agrochemicals. chemimpex.com Its structure is noted to enhance reactivity for developing complex molecules. chemimpex.com Some research has indicated its potential as an antihypertensive agent. biosynth.com

The distinct substitution patterns of these isomers lead to differences in their chemical reactivity and how they are incorporated into larger, more complex molecules, underscoring the importance of selecting the correct isomer for a specific synthetic target.

Interactive Data Tables

Table 1: Comparison of Isomeric Fluoromethoxybenzaldehydes

| Property | This compound | 2-Fluoro-5-methoxybenzaldehyde | 2-Fluoro-3-methoxybenzaldehyde | 2-Fluoro-6-methoxybenzaldehyde |

| CAS Number | 19415-51-1 sigmaaldrich.com | 105728-90-3 biosynth.com | 103438-88-6 nih.gov | 146137-74-8 |

| Molecular Formula | C₈H₇FO₂ sigmaaldrich.com | C₈H₇FO₂ biosynth.com | C₈H₇FO₂ nih.gov | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol sigmaaldrich.com | 154.14 g/mol biosynth.com | 154.14 g/mol nih.gov | 154.14 g/mol |

| Melting Point | 41-46 °C sigmaaldrich.com | Not specified | Solid sigmaaldrich.com | 59-63 °C |

| Appearance | Pale yellow liquid/solid | Not specified | Solid sigmaaldrich.com | White to yellow powder/crystal chemimpex.com |

Properties

IUPAC Name |

5-fluoro-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLDWFVRQNUUSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370591 | |

| Record name | 5-Fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19415-51-1 | |

| Record name | 5-Fluoro-2-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19415-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Fluoro 2 Methoxybenzaldehyde

Established Synthetic Routes and Precursors

Traditional synthetic strategies for 5-Fluoro-2-methoxybenzaldehyde rely on well-documented reactions, including the alkylation of phenolic precursors, classical formylation reactions, and the chemical modification of other benzene (B151609) derivatives.

Alkylation of Substituted Phenols

A direct and efficient method for preparing this compound involves the alkylation of its corresponding phenolic precursor, 5-Fluoro-2-hydroxybenzaldehyde (B1225495). The methylation of the hydroxyl group is a common transformation.

In a typical procedure, 5-Fluoro-2-hydroxybenzaldehyde is treated with a methylating agent such as dimethyl sulfate (B86663) (DMS) in the presence of a base like sodium hydroxide (B78521) (NaOH). This reaction proceeds via a Williamson ether synthesis mechanism, where the phenoxide ion, formed by the deprotonation of the hydroxyl group by the base, acts as a nucleophile and attacks the methyl group of the DMS, displacing the sulfate as a leaving group. This method has been reported to achieve high conversion rates, with one study noting an 88% conversion to the final product.

The precursor, 5-Fluoro-2-hydroxybenzaldehyde, can itself be synthesized through methods like the electrophilic fluorination of 2-hydroxybenzaldehyde.

Formylation Reactions (e.g., Vilsmeier-Haack, Reimer-Tiemann)

Formylation reactions, which introduce an aldehyde group (-CHO) onto an aromatic ring, represent another major class of synthetic routes.

Direct Formylation of 4-Fluoroanisole (B119533): A powerful method for synthesizing this compound is the direct formylation of 4-fluoroanisole. While the classic Vilsmeier-Haack reaction (using DMF and POCl₃) can be ineffective for some fluorine-containing aromatics, a modified approach using dichloromethyl alkyl ethers mediated by Lewis acids has proven successful. dokumen.pub In one study, the reaction of 4-fluoroanisole with dichloromethyl butyl ether in the presence of iron(III) chloride (FeCl₃) as a Lewis acid catalyst resulted in a quantitative yield of this compound. dokumen.pub This method is advantageous for its high efficiency and applicability to large-scale synthesis. dokumen.pub

| Precursor | Reagents | Lewis Acid | Yield | Reference |

| 4-Fluoroanisole | Dichloromethyl butyl ether | FeCl₃ | Quantitative | dokumen.pub |

| 4-Fluoroanisole | Dichloromethyl propyl ether | TiCl₄ | 91% | dokumen.pub |

| 4-Fluoroanisole | Dichloromethyl methyl ether | AlCl₃ | 86% | dokumen.pub |

Reimer-Tiemann Reaction: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. nih.govacs.orgnih.gov The reaction involves treating a phenol (B47542) with chloroform (B151607) (CHCl₃) in a strong basic solution, such as aqueous sodium hydroxide. nih.gov The mechanism proceeds through the generation of the highly electrophilic dichlorocarbene (B158193) (:CCl₂) from chloroform under basic conditions. acs.org The phenoxide ion, which is more electron-rich and thus more reactive than the phenol itself, attacks the dichlorocarbene. acs.org Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate yields the ortho-hydroxybenzaldehyde. nih.gov While not a direct synthesis, this reaction could be applied to 4-fluorophenol (B42351) to produce 5-fluoro-2-hydroxybenzaldehyde, which can then be methylated as described in section 2.1.1. For comparison, the Reimer-Tiemann reaction on 4-methoxyphenol (B1676288) is known to produce 2-hydroxy-5-methoxybenzaldehyde (B1199172) with a 79% yield. rsc.org

Transformations of Related Benzene Derivatives

Multi-step syntheses starting from other substituted benzene molecules offer versatile pathways to this compound.

One such pathway begins with 2-methoxybenzaldehyde . This precursor undergoes nitration, typically yielding 5-nitro-2-methoxybenzaldehyde due to the ortho,para-directing effect of the methoxy (B1213986) group. The nitro group is then reduced to an amino group, for instance by catalytic hydrogenation (H₂/Pd-C) or with iron in acidic medium (Fe/HCl), to produce 5-amino-2-methoxybenzaldehyde. The final step involves a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction, where the amine is converted to a diazonium salt which is subsequently fluorinated to give the target molecule.

Another established route starts with 5-fluoro-2-methylaniline (B146954) . rsc.org This approach involves a sequence of transformations:

Diazotization: The amino group of 5-fluoro-2-methylaniline is converted into a diazonium salt, which is then hydrolyzed to form 5-fluoro-2-methylphenol. rsc.org

Methylation: The resulting phenol is methylated to yield 5-fluoro-2-methylanisole. rsc.org

Advanced Synthetic Strategies

Modern organic synthesis has introduced more sophisticated methods, including palladium-catalyzed reactions and the use of advanced fluorinating agents, to construct complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern C-C and C-H bond formation. While direct, single-step palladium-catalyzed formylation of 4-fluoroanisole is not the most common route, related carbonylative coupling reactions represent a plausible advanced strategy.

A potential pathway is the palladium-catalyzed carbonylation of a suitable aryl halide or triflate, such as 1-bromo-5-fluoro-2-methoxybenzene. nih.govacs.orgresearchgate.net In such a reaction, carbon monoxide (CO) is inserted into the carbon-halide bond, followed by reduction to form the aldehyde. Syngas (a mixture of CO and H₂) can be used as the source for this transformation, known as reductive carbonylation or hydroformylation. researchgate.net For example, palladium-catalyzed formylation of aryl fluorosulfonates derived from phenols has been successfully demonstrated using syngas. researchgate.net This approach, while requiring a pre-functionalized substrate, benefits from the mild conditions and high functional group tolerance characteristic of palladium catalysis.

Another strategy could involve a Suzuki-Miyaura coupling . For instance, a bromo-substituted precursor like 2-bromo-5-fluorobenzaldehyde (B45324) could potentially be coupled with a methoxy-donating boronic acid, or vice-versa, although this is less direct. The Suzuki reaction is well-established for creating C-C bonds between aryl halides and organoboron compounds in the presence of a palladium catalyst and a base. thermofisher.comlibretexts.org

Electrophilic Aromatic Substitution with Fluorinating Agents

Direct fluorination of an aromatic ring using an electrophilic fluorine source offers a modern and increasingly utilized route to organofluorine compounds. mdpi.com For the synthesis of this compound, this strategy would involve the direct fluorination of 2-methoxybenzaldehyde.

The methoxy group (-OCH₃) is an activating, ortho,para-directing group, while the aldehyde group (-CHO) is a deactivating, meta-directing group. The combined effect directs electrophilic attack to the positions ortho and para to the methoxy group. The C5 position (para to the methoxy group) is sterically accessible and electronically favored for substitution.

This transformation employs modern electrophilic N-F fluorinating agents , which are generally safer and easier to handle than elemental fluorine (F₂). mdpi.com Widely used reagents include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). mdpi.com These reagents contain a polarized N-F bond, allowing the fluorine to act as an electrophile. The reaction mechanism is a subject of ongoing research but is believed to proceed through either an Sₙ2 or a single-electron transfer (SET) pathway. mdpi.com

A related and documented approach is the electrophilic fluorination of 2-hydroxybenzaldehyde using xenon difluoride (XeF₂) in acetonitrile, which yields 5-fluoro-2-hydroxybenzaldehyde in 60% yield. This intermediate is then methylated in a subsequent step to afford the final product.

Biosynthetic Pathways and Bioconversion Processes (e.g., Bjerkandera adusta studies)

The exploration of biosynthetic routes for halogenated aromatic compounds has identified white-rot fungi as promising biocatalysts. The fungus Bjerkandera adusta is known to de novo synthesize a variety of aromatic compounds, including benzaldehydes and their halogenated derivatives, as part of its secondary metabolism. oup.com

Research into the biosynthetic pathways of B. adusta has utilized fluoro-labelled precursors to trace the formation of halogenated methoxybenzaldehydes. oup.comoup.com Studies have shown that when cultures of B. adusta are supplied with fluoro-labelled versions of phenylalanine, tyrosine, or benzaldehyde (B42025), the fungus can perform a series of bioconversions. These processes include hydroxylation, methylation, and chlorination. oup.comoup.comresearchgate.net

Specifically, experiments have demonstrated the bioconversion of these precursors into compounds like fluoro-4-methoxybenzaldehyde and its subsequently chlorinated derivatives, such as fluoro-3-chloro-4-methoxybenzaldehyde and fluoro-3,5-dichloro-4-methoxybenzaldehyde. oup.comoup.com The detection of fluorobenzaldehyde in cultures fed with fluoro-phenylalanine suggests that the pathway from phenylalanine to the final products may proceed through a benzaldehyde intermediate. oup.com

These findings provide direct evidence for a biosynthetic pathway where the fungus can incorporate fluorine from a precursor and subsequently perform modifications on the aromatic ring. While these studies focused on the formation of fluoro-4-methoxybenzaldehydes, they highlight the metabolic potential of B. adusta to produce various fluorinated benzaldehyde derivatives. The enzymatic machinery of this fungus is capable of acting on fluorinated substrates, suggesting a potential pathway for the biosynthesis of isomers like this compound, even though this specific compound has not been reported as a direct metabolite in these studies. The halogenation appears to occur specifically at the meta position relative to the methoxy group on 4-methoxybenzaldehyde (B44291) intermediates. nih.gov

| Fluoro-Labelled Precursor | Detected Bioconversion Products in B. adusta Cultures |

|---|---|

| Fluoro-phenylalanine | Fluorobenzaldehyde, Fluoro-4-methoxybenzaldehyde, Fluoro-3-chloro-4-methoxybenzaldehyde, Fluoro-3,5-dichloro-4-methoxybenzaldehyde |

| Fluoro-tyrosine | Fluoro-4-methoxybenzaldehyde, Fluoro-3-chloro-4-methoxybenzaldehyde, Fluoro-3,5-dichloro-4-methoxybenzaldehyde |

| Fluoro-benzaldehyde | Fluoro-4-methoxybenzaldehyde, Fluoro-3-chloro-4-methoxybenzaldehyde, Fluoro-3,5-dichloro-4-methoxybenzaldehyde |

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its derivatives relies heavily on the optimization of reaction conditions to maximize yields and purity. Modern synthetic chemistry employs various strategies, from computational prediction to systematic experimental design, to achieve these goals.

A notable example involves the SNAr (Nucleophilic Aromatic Substitution) reaction of this compound with N-methyl-1-phenylmethanamine. rsc.org The optimization of this reaction is enhanced by the use of predictive models based on extensive datasets from high-throughput experimentation (HTE). For this specific reaction, the literature reports a yield of 75% for the product, 2-(benzyl(methyl)amino)-5-methoxybenzaldehyde, when using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF). rsc.org In comparison, advanced reaction prediction models suggested a yield of 80%, while actual high-throughput experiments validated the reaction with a yield of 70%. rsc.org This demonstrates the power of predictive modeling in efficiently exploring reaction conditions to achieve high yields.

Another powerful technique for optimizing reaction parameters is the Design of Experiment (DoE) approach. This was successfully applied in the synthesis of a key intermediate, 5-bromo-2-methylamino-8-methoxyquinazoline, which starts from the related 6-bromo-2-fluoro-3-methoxybenzaldehyde. jst.go.jp In one of the synthetic steps, a methylation reaction was optimized by systematically varying four parameters: the amount of potassium carbonate, the amount of iodomethane, the reaction temperature, and the amount of N,N-dimethylformamide. jst.go.jp By using a 2-level fractional factorial design, the optimal conditions were identified, leading to a significant 18% increase in the total yield of the final product while maintaining high purity. jst.go.jp This systematic approach avoids the traditional one-variable-at-a-time method and efficiently maps the reaction landscape to find the most favorable conditions.

| Reaction Type | Reactants | Key Optimization Parameters/Approach | Reported Yield | Reference |

|---|---|---|---|---|

| SNAr Reaction | This compound and N-methyl-1-phenylmethanamine | Base (K₂CO₃), Solvent (DMF) | 75% (Literature), 80% (Predicted), 70% (HTE) | rsc.org |

| Methylation | A protected aminoquinazoline derivative | Design of Experiment (DoE): Amount of K₂CO₃, Amount of Iodomethane, Temperature, Amount of DMF | 18% increase in total yield | jst.go.jp |

Applications in Organic Synthesis

5-Fluoro-2-methoxybenzaldehyde as a Versatile Synthetic Intermediate

This compound serves as a crucial starting material for the creation of a wide array of more complex organic molecules, including those with potential applications in pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reactive sites: the aldehyde group, the aromatic ring, and the fluorine substituent. These features allow for a variety of chemical transformations, enabling chemists to introduce diverse functionalities and build intricate molecular architectures. The compound is particularly noted for its use in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione. sigmaaldrich.com The strategic placement of the fluoro and methoxy (B1213986) groups influences the electronic properties of the benzaldehyde (B42025), enhancing its reactivity and stability in various synthetic routes. chemimpex.com

Derivatization via the Aldehyde Functional Group

The aldehyde group is a cornerstone of this compound's synthetic utility, readily participating in a range of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds.

Wittig Reactions for Alkene Formation

The Wittig reaction stands as a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. chemie-brunschwig.chlibretexts.org This reaction involves the treatment of an aldehyde, such as this compound, with a phosphorus ylide (also known as a Wittig reagent). libretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the desired alkene and a triphenylphosphine (B44618) oxide byproduct. mnstate.edu A significant advantage of the Wittig reaction is the precise control it offers over the location of the newly formed double bond, avoiding the mixtures of isomers that can arise from other alkene synthesis methods like alcohol dehydration. libretexts.org

The general scheme for a Wittig reaction is as follows:

Scheme 1: General Wittig Reaction

| Reactant 1 | Reactant 2 | Product 1 | Product 2 |

|---|---|---|---|

| Aldehyde/Ketone | Phosphorus Ylide | Alkene | Triphenylphosphine Oxide |

Condensation Reactions (e.g., Schiff Base Formation)

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.net These reactions are typically carried out in an alcohol solvent and often involve refluxing the mixture. researchgate.net The formation of the imine group is a key transformation, and the resulting Schiff bases are themselves versatile intermediates in organic synthesis. jecst.org Aromatic aldehydes, like this compound, tend to form more stable Schiff bases compared to their aliphatic counterparts. researchgate.net For example, the condensation of 5-bromo-2-methoxybenzaldehyde (B189313) with 2-hydroxybenzohydrazide (B147611) in ethanol (B145695) yields the corresponding Schiff base. nih.gov

Oxidation and Reduction Products

The aldehyde functional group of this compound can be easily oxidized or reduced to yield other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-fluoro-2-methoxybenzoic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide. Another approach involves the Baeyer-Villiger oxidation, where the benzaldehyde is treated with a peracid to form a phenol (B47542). For instance, the oxidation of 4-fluoro-2-methoxybenzaldehyde (B41509) with 30% aqueous hydrogen peroxide in the presence of an acid catalyst yields 4-fluoroguaiacol. scispace.com

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, 5-fluoro-2-methoxybenzyl alcohol. Common reducing agents for this purpose include sodium borohydride (B1222165) and lithium aluminum hydride.

Reactions Involving the Fluorine Atom

The fluorine atom on the aromatic ring of this compound also participates in important chemical transformations, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile replaces a leaving group on an aromatic ring. While typically requiring electron-withdrawing groups to activate the ring, the fluorine atom in certain contexts can act as a leaving group. nih.gov For instance, in the synthesis of radiolabeled compounds for positron emission tomography (PET), [¹⁸F]fluoride can be introduced via nucleophilic aromatic substitution on precursors containing suitable leaving groups. researchgate.net The efficiency of these reactions can be influenced by factors such as the solvent and the nature of other substituents on the aromatic ring. researchgate.net For example, studies on a series of benzaldehydes have shown that radiochemical yields for ¹⁸F-fluorination are generally higher in dimethylformamide (DMF) compared to dimethyl sulfoxide (B87167) (Me₂SO). researchgate.net

Impact on Reactivity and Selectivity

The reactivity of this compound is dictated by the electronic and steric interplay of its constituent functional groups: the aldehyde, the fluorine atom, and the methoxy group. The fluorine atom at the 5-position (para to the aldehyde) is strongly electron-withdrawing via its inductive effect, which increases the electrophilicity of the carbonyl carbon. chegg.com This makes the aldehyde group more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. chegg.com

Conversely, the methoxy group at the 2-position (ortho to the aldehyde) is electron-donating through resonance, which can partially counteract the inductive effect of the fluorine. researchgate.net However, the primary influence of the substituents is a net increase in the reactivity of the aldehyde. This unique electronic profile, created by the combination of an electron-withdrawing fluorine and an electron-donating methoxy group, is crucial for its role as a synthetic intermediate. The presence of these groups also influences the regioselectivity of further substitutions on the aromatic ring.

Role in Complex Molecule Construction

This compound is a key starting material and intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds and other structures relevant to medicinal chemistry. cymitquimica.com

Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Quinazolines, Hydroisoquinolines)

The compound serves as a valuable precursor for creating various heterocyclic systems due to the reactivity of its aldehyde group.

Pyrazoles: Fluorinated pyrazoles are significant in medicinal chemistry. nih.gov The synthesis of pyrazole (B372694) derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. While direct synthesis from this compound requires its conversion into a suitable precursor, its derivatives are used in cycloaddition reactions to form pyrazole rings. nih.govresearchgate.net For instance, chalcones derived from substituted benzaldehydes can react with hydrazines to yield pyrazoline structures, which can be subsequently oxidized to pyrazoles.

Quinazolines: Quinazolines are a major class of heterocyclic compounds with broad biological activities. openmedicinalchemistryjournal.comnih.gov Substituted benzaldehydes are common starting materials for their synthesis. For example, 2-fluoro-3-methoxybenzaldehyde, a positional isomer, is explicitly used in the synthesis of quinazolines. ossila.com The general strategy often involves the reaction of the aldehyde with a 2-aminoaryl derivative, such as 2-aminobenzamide (B116534) or 2-aminobenzonitrile, followed by cyclization to form the quinazoline (B50416) core. openmedicinalchemistryjournal.com For instance, a key intermediate for drug discovery, a substituted quinazoline, was synthesized from the related 6-bromo-2-fluoro-3-methoxybenzaldehyde, highlighting the utility of this class of reagents in quinazoline synthesis. nih.gov

Hydroisoquinolines: The 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton is present in numerous alkaloids and biologically active molecules. thieme-connect.de Its synthesis is often achieved through methods like the Pictet-Spengler or Bischler-Napieralski reactions. Benzaldehyde derivatives are crucial in these pathways. Specifically, 2-Fluoro-3-methoxybenzaldehyde is known to be employed in the synthesis of hydroisoquinolines, indicating that the 5-fluoro isomer is also a viable precursor for these structures. ossila.com

Table 1: Synthesis of Heterocyclic Scaffolds Using Benzaldehyde Precursors This table illustrates general synthetic strategies for heterocycles where substituted benzaldehydes like this compound are key reactants.

| Heterocycle | General Reactants | Typical Reaction Type | Relevance of this compound |

|---|---|---|---|

| Pyrazoles | Hydrazine derivatives, β-diketones or chalcones | Condensation/Cyclization | Serves as a precursor for chalcones which then react to form the pyrazole ring. |

| Quinazolines | 2-Aminobenzamides, Anthranilic acids | Condensation/Cyclization | Acts as the electrophilic component to build the quinazoline framework. openmedicinalchemistryjournal.comnih.gov |

| Hydroisoquinolines | β-Phenylethylamines | Pictet-Spengler reaction | Reacts with a substituted amine to form the core tetrahydroisoquinoline structure. ossila.com |

Building Block for Multistep Syntheses

As a versatile aryl fluorinated building block, this compound is frequently used as a starting point for the synthesis of more elaborate molecules, including potential therapeutic agents. sigmaaldrich.comsigmaaldrich.com

One notable application is its use in the synthesis of 5-(5-fluoro-2-methoxyphenyl)imidazolidine-2,4-dione. sigmaaldrich.com This transformation highlights the aldehyde's utility in constructing complex heterocyclic systems like hydantoins, which are privileged structures in medicinal chemistry.

Another example is its role as a precursor to 5-Fluoro-2-methoxybenzylamine. The synthesis involves the reduction of the aldehyde group to an alcohol, which is subsequently converted to the benzylamine. This amine is a valuable intermediate itself, used in the synthesis of kinase inhibitors.

Table 2: Example of a Multistep Synthesis Starting from this compound This table outlines the synthetic route to 5-Fluoro-2-methoxybenzylamine.

| Step | Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Sodium borohydride (NaBH₄) | (5-Fluoro-2-methoxyphenyl)methanol | Reduction |

| 2 | (5-Fluoro-2-methoxyphenyl)methanol | Ammonia source | 5-Fluoro-2-methoxybenzylamine | Amination |

These examples underscore the compound's importance not just as a precursor to final products but as a foundational element upon which significant molecular complexity can be built. ambeed.com Its derivatives are explored for a range of potential therapeutic applications, from neurological to inflammatory diseases.

Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Biologically Active Derivatives

5-Fluoro-2-methoxybenzaldehyde serves as a crucial starting material for synthesizing more complex organic molecules, including a variety of heterocyclic compounds and other derivatives with potential therapeutic applications. researchgate.netossila.com Researchers utilize it in multi-step reaction sequences to construct novel chemical entities. For instance, it has been used as a precursor in the synthesis of fluorinated cyclopropane (B1198618) derivatives, which are explored as selective serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov The synthesis process can involve reactions such as the Wittig reaction to form an olefin, followed by bromofluorination, elimination, and cyclopropanation to build the desired cyclopropane moiety. nih.gov It is also employed in the preparation of phenylpyrazole derivatives with herbicidal activity through a sequence of condensation, ring closure, and methylation reactions. researchgate.net

Fluorine's Influence on Biological Activity and Selectivity

The presence of a fluorine atom, as in this compound, is a widely used strategy in drug design to enhance the pharmacological profile of a molecule. ontosight.ainih.govmdpi.com The introduction of fluorine can significantly influence a compound's biological activity, selectivity, and pharmacokinetic properties. ontosight.ainih.gov

Key effects of the fluorine atom include:

Enhanced Biological Potency: Fluorine substitution can lead to increased potency. nih.govchemimpex.com Its high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. nih.gov

Improved Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450. nih.govmdpi.com This increased stability can prolong the half-life of a drug in the body. mdpi.comwikipedia.org

Increased Lipophilicity and Membrane Permeability: The addition of fluorine often increases a compound's lipophilicity, which can improve its ability to cross cell membranes and access intercellular targets. wikipedia.org This can enhance bioavailability and facilitate interactions with hydrophobic pockets in proteins. nih.gov

Modulation of Selectivity: Strategic placement of fluorine can improve a drug candidate's selectivity for its intended target over other receptors, which is crucial for minimizing off-target effects. nih.gov For example, in the development of 5-HT2C agonists, high selectivity over the 5-HT2B receptor is paramount to avoid potential cardiac side effects. nih.gov

Methoxy (B1213986) Group's Role in Solubility and Stability

The methoxy group (-OCH3) also plays a critical role in modulating the physicochemical properties of drug candidates, influencing their solubility, stability, and binding interactions. researchgate.net

Key contributions of the methoxy group include:

Solubility: While often considered lipophilic, a methoxy group on an aromatic ring displays near-zero lipophilicity, making it a valuable tool for medicinal chemists. tandfonline.com It can be introduced to explore interactions within a protein pocket without significantly worsening solubility, unlike more lipophilic groups. tandfonline.comacs.org

Metabolic Instability: A primary disadvantage of the methoxy group is its susceptibility to metabolic O-demethylation by cytochrome P450 enzymes. researchgate.nettandfonline.com This metabolic instability can be a significant challenge in drug development, though strategies such as steric shielding can be employed to mitigate this issue. tandfonline.com

Development of Drug Precursors and Active Pharmaceutical Ingredients (APIs)

This compound is a recognized aryl fluorinated building block used in the synthesis of potential therapeutic agents and APIs. sigmaaldrich.comossila.com Its utility spans various research areas, including the development of treatments for neurological and inflammatory diseases. For example, it is the starting material for synthesizing (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine, another precursor for APIs. smolecule.com Furthermore, it has been used in the synthesis of complex substituted benzaldehyde (B42025) compounds investigated as allosteric modulators of hemoglobin, designed to increase tissue oxygenation. google.com The compound's functional groups—aldehyde, fluorine, and methoxy—provide multiple reaction points for chemists to build upon, making it a valuable intermediate in the creation of novel drug candidates. ossila.com

Therapeutic Areas of Investigation for Derived Compounds

Derivatives synthesized from this compound have been evaluated for a range of therapeutic applications, most notably in oncology and infectious diseases.

Anti-Cancer Agents

Research has highlighted the potential of this compound derivatives as anti-cancer agents. chemimpex.com The incorporation of the fluorinated benzaldehyde scaffold into larger molecules is a strategy aimed at inhibiting the proliferation of cancer cells. Studies have demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported that specific derivatives of this compound showed enhanced toxicity against A-549 lung cancer cells compared to standard treatments. The mechanism of action is believed to involve the modulation of enzyme activity and receptor binding, potentially inducing apoptosis in cancer cells or inhibiting kinases crucial for tumor biology.

While not directly synthesized from this compound, the closely related 5-fluoro-2-hydroxyphenyl moiety is a key component of Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC). This benzimidazole (B57391) derivative acts as a microtubule inhibitor and has demonstrated strong cytotoxic effects against breast and cervical cancer cells by inducing G2-M phase arrest and apoptosis. nih.gov

| Derivative Class | Cancer Cell Line | Reported Activity | Reference |

| Benzaldehyde Derivatives | A-549 (Lung Cancer) | Showed over 30% increased toxicity compared to standard treatments. | |

| Benzimidazole Derivatives (containing 5-fluoro-2-hydroxyphenyl moiety) | Breast Cancer, Cervical Cancer | Induces mitosis, G2-M phase arrest, and mitochondria-dependent apoptosis. | nih.gov |

Antimicrobial and Antifungal Activities of Derivatives (e.g., Schiff bases)

The structural features of this compound make it a valuable precursor for developing antimicrobial and antifungal agents. Fluorinated compounds are known to exhibit enhanced antibacterial activity, often due to their ability to disrupt bacterial cell membranes.

Schiff bases, which are formed by the reaction of an aldehyde (like this compound) with a primary amine, are a class of compounds well-known for their broad spectrum of biological activities, including antibacterial and antifungal properties. nih.govnih.govresearchgate.netmdpi.com The azomethine group (-C=N-) in Schiff bases is often considered crucial for their biological effects. mdpi.comnih.gov Research on Schiff bases derived from related fluorinated aldehydes, such as 5-fluorosalicylaldehyde, has shown significant antibacterial potency against various Gram-positive and Gram-negative bacteria. nih.gov Similarly, Schiff bases derived from methoxybenzaldehydes have been synthesized and their metal complexes have shown good antimicrobial activity against strains like Escherichia coli, Staphylococcus aureus, and Candida albicans. mdpi.com Studies on 2-hydroxy-4-methoxybenzaldehyde (B30951) have demonstrated its potent antifungal effects against the fungus Fusarium graminearum, where it was found to damage cell membranes and inhibit mycotoxin biosynthesis. nih.gov These findings suggest that Schiff bases and other derivatives of this compound are promising candidates for the development of new antimicrobial and antifungal drugs.

| Derivative Class | Target Organism(s) | Reported Activity | Reference(s) |

| Fluorinated Aldimine Schiff Bases | P. aeruginosa, S. aureus, E. coli, B. subtilis | Significant antibacterial potency. | nih.gov |

| Copper(II) Complexes of Schiff Bases (from 2-hydroxy-4-methoxybenzaldehyde) | E. coli, S. aureus, C. albicans | Good antibacterial and antifungal activity. | mdpi.com |

| Methoxybenzaldehyde Derivatives | Fusarium graminearum | Strong antifungal effect, damages cell membranes. | nih.gov |

Antihypertensive Agents (e.g., Tetrahydroisoquinoline derivatives)

While direct synthesis of tetrahydroisoquinoline derivatives for antihypertensive applications starting specifically from this compound is not extensively detailed in the reviewed literature, the use of substituted benzaldehydes is a cornerstone in their creation. Tetrahydroisoquinolines are a class of compounds that have been investigated for their potential as antihypertensive agents, often targeting the angiotensin II receptor. google.com The general synthetic route to these molecules can involve the cyclization of phenylalanine derivatives, which are themselves formed from the condensation of a substituted benzaldehyde with hydantoin. google.com

Fluorinated benzaldehydes, in particular, are valuable precursors in the synthesis of various active pharmaceutical ingredients, including hydroisoquinolines. ossila.com The introduction of fluorine can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are critical for drug efficacy. For instance, the synthesis of 1-isopropyl-1,2,3,4-tetrahydroisoquinoline (B2516966) derivatives has been explored for developing novel antihypertensive agents. ossila.com Although a different isomer, 2-fluoro-3-methoxybenzaldehyde, was used in some of these syntheses, it highlights the utility of fluorinated methoxybenzaldehydes as building blocks for this class of compounds. ossila.com The core structure of these derivatives is often designed to interact with specific receptors, and the substitution pattern on the aromatic ring is crucial for activity.

Serotonin Receptor Agonists (e.g., 5-HT2C agonists)

The 5-HT2C receptor, a subtype of the serotonin receptor, is a significant target for therapeutic intervention in a range of central nervous system disorders. wikipedia.org Activation of this receptor is known to regulate mood, anxiety, and appetite. wikipedia.org Consequently, the development of selective 5-HT2C receptor agonists is a key area of research.

This compound has been successfully utilized as a starting material in the synthesis of potent and selective 5-HT2C receptor agonists. nih.gov Research has shown that derivatives of 2-phenylcyclopropylmethylamine containing a 5-fluoro and a 2-alkoxy substituent on the phenyl ring exhibit excellent potency and selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes. nih.govnih.gov This selectivity is crucial, as off-target activation of the 5-HT2B receptor has been linked to adverse cardiovascular effects. nih.govnih.gov

In one synthetic approach, this compound undergoes a Wittig reaction, followed by a series of steps including bromofluorination and cyclopropanation, to yield fluorinated cyclopropane derivatives. nih.gov These derivatives have demonstrated high potency at the 5-HT2C receptor. nih.gov The presence of the 5-fluoro substituent is considered beneficial for optimizing the pharmacological profile of these agonists.

Antimalarial Agents

The increasing prevalence of drug-resistant malaria parasites necessitates the development of new antimalarial agents with novel mechanisms of action. beilstein-journals.orgnih.gov The incorporation of fluorine into potential drug candidates is a strategy that has been explored to enhance antimalarial activity. beilstein-journals.orgnih.gov

While direct synthesis of antimalarial compounds from this compound is not explicitly documented in the provided search results, the importance of fluorinated scaffolds in antimalarial research is evident. For example, fluorinated analogues of the triazolopyrazine scaffold have been synthesized and evaluated for their activity against Plasmodium falciparum. beilstein-journals.org In other studies, the introduction of a fluorine atom into adenosine (B11128) derivatives led to potent antimalarial agents that inhibit the parasite's S-adenosylhomocysteine hydrolase. nih.gov

Furthermore, research on febrifugine (B1672321) analogues, a class of compounds with known antimalarial properties, has shown that introducing an electron-withdrawing substituent on the aromatic ring can reduce toxicity while maintaining the desired biological activity. nih.gov This principle suggests that the fluoro group in this compound could be a favorable feature in the design of new antimalarial drugs. The development of novel inhibitors of the type II fatty acid biosynthesis (FAS-II) pathway in Plasmodium has also involved the evaluation of fluorinated benzoic acid derivatives. nih.gov These examples underscore the potential utility of this compound as a starting material for novel antimalarial compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights, particularly in the context of serotonin receptor agonists and potentially for antimalarial agents.

In the development of 5-HT2C receptor agonists, SAR studies have highlighted the critical role of the substitution pattern on the phenyl ring. nih.gov It has been established that a 2-alkoxy group and a 5-fluoro substituent are highly beneficial for achieving both high potency and selectivity for the 5-HT2C receptor. nih.govnih.gov The combination of the electron-donating methoxy group at the 2-position and the electron-withdrawing fluorine atom at the 5-position appears to create an optimal electronic and steric profile for interaction with the receptor. Further modifications, such as N-alkylation of the amine side chain, have been explored to fine-tune the functional activity and selectivity of these compounds. nih.gov For instance, while N-methylation of some derivatives maintained potency, for others it was detrimental, indicating a sensitive interplay between different parts of the molecule. nih.gov The introduction of a fluorine atom into a cyclopropane ring of these derivatives was also found to be advantageous for improving properties like the calculated logP and logBB, which can influence brain penetrance. nih.gov

Regarding antimalarial agents, while direct SAR studies on derivatives of this compound are not available, general principles from related fluorinated compounds can be extrapolated. For example, in the triazolopyrazine series, the position and nature of the fluoroalkyl substituent significantly impacted antimalarial activity. beilstein-journals.org Similarly, in a series of febrifugine analogues, the stereochemistry of substituents on the heterocyclic ring was found to be crucial for efficacy, with a tenfold decrease in potency observed for certain diastereomers. nih.gov These findings suggest that if this compound were used as a scaffold, not only the aromatic substitution but also the stereochemistry and nature of other appended groups would be critical determinants of antimalarial activity.

Advanced Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The efficient synthesis of 5-Fluoro-2-methoxybenzaldehyde is critical for its application in research and industry. While established methods exist, ongoing research focuses on developing more efficient, scalable, and environmentally benign synthetic routes.

Recent explorations have focused on optimizing reaction conditions and reagents. One approach involves a two-step synthesis starting from 1-bromo-4-fluoro-2-methoxybenzene. core.ac.uk This method utilizes a Grignard reaction followed by formylation with various agents. core.ac.uk Studies have compared different formylating agents and solvents to maximize yield and purity, highlighting the importance of reaction parameters. core.ac.uk

Another promising strategy is the ipso-fluoro-deboronation. This method involves the reaction of a potassium trifluoro(aryl)borate salt with an electrophilic fluorinating agent like Selectfluor™. dur.ac.uk This technique offers high selectivity for the introduction of the fluorine atom at a specific position on the aromatic ring. dur.ac.uk

Furthermore, synthetic strategies starting from alternative precursors, such as 5-methoxy-2-nitrobenzaldehyde, have been investigated. d-nb.info These multi-step pathways, while sometimes longer, can be advantageous depending on the availability and cost of starting materials. d-nb.info

Table 1: Comparison of Selected Novel Synthetic Approaches for this compound

| Synthetic Strategy | Key Reagents | Reported Yield | Key Advantages |

| Grignard Formylation core.ac.uk | 1-bromo-4-fluoro-2-methoxybenzene, Mg, DMF | ~90% (purity) | High purity and good yield under optimized conditions. |

| ipso-Fluoro-deboronation dur.ac.uk | Potassium trifluoro(3-formyl-4-methoxyphenyl)borate, Selectfluor™ | 63% | High regioselectivity in fluorination. |

| From Nitro Precursor d-nb.info | 5-methoxy-2-nitrobenzaldehyde, Ethylene glycol, MeMgBr | 10% (as part of product mixture) | Utilizes different starting materials. |

Development of New Derivatization Strategies

This compound is a valuable scaffold for creating a diverse range of more complex molecules. Its aldehyde functional group and substituted aromatic ring are amenable to numerous chemical transformations.

Standard derivatization reactions include:

Oxidation to form 5-fluoro-2-methoxybenzoic acid.

Reduction to yield 5-fluoro-2-methoxybenzyl alcohol.

Reductive amination to produce various substituted benzylamines, such as 5-fluoro-2-methoxybenzylamine.

More advanced strategies leverage the aldehyde in carbon-carbon bond-forming reactions. For instance, the Wittig reaction converts the benzaldehyde (B42025) into a vinyl derivative (an olefin), which can serve as a precursor for further complex modifications. nih.gov One notable application is the synthesis of fluorinated cyclopropane (B1198618) derivatives, which are of interest in medicinal chemistry. nih.gov This multi-step synthesis begins with a Wittig reaction of this compound, followed by bromofluorination, elimination, and finally cyclopropanation to generate the desired cyclopropane ring system. nih.gov

The compound also serves as a key starting material for synthesizing ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical target in drug discovery. nih.govacs.orguni-bonn.de

Targeted Drug Discovery and Development

The fluorinated methoxybenzaldehyde scaffold is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. nih.govchemimpex.com

Anticancer Research: Derivatives of this compound have shown promise as anticancer agents. Research has demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines, such as lung cancer (A-549), by inducing apoptosis. Some synthesized compounds exhibited greater cytotoxicity compared to standard treatments. Furthermore, derivatives have been identified as inhibitors of specific kinases, like Clk1/4, which play a crucial role in tumor biology.

Central Nervous System (CNS) Drug Development: This aldehyde is a key starting material in the synthesis of selective serotonin (B10506) 2C (5-HT2C) receptor agonists. nih.gov 5-HT2C receptors are a promising target for treating obesity and various CNS disorders. nih.gov The challenge lies in achieving high selectivity for the 5-HT2C receptor over the 5-HT2B and 5-HT2A subtypes to avoid adverse effects like cardiac valvulopathy and hallucinogenic activity. nih.gov Research has shown that fluorinated cyclopropane derivatives synthesized from this compound can exhibit high potency and selectivity for the 5-HT2C receptor. nih.gov

PROTAC Technology: In the field of targeted protein degradation, this compound derivatives are used to create ligands for the von Hippel–Lindau (VHL) E3 ubiquitin ligase. nih.govacs.org These ligands are essential components of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively destroy disease-causing proteins. nih.govacs.org Structure-guided design has led to the development of potent VHL inhibitors derived from this scaffold, which in turn can stabilize Hypoxia-Inducible Factor-1α (HIF-1α), a key mediator in cellular adaptation to hypoxia. nih.govacs.org

Table 2: Research Findings in Drug Discovery

| Therapeutic Area | Target | Finding |

| Oncology | Kinases (e.g., Clk1/4) | Derivatives show significant cytotoxicity against lung cancer cells and act as kinase inhibitors. |

| CNS Disorders / Obesity | Serotonin Receptor 5-HT2C | Fluorinated derivatives act as potent and selective 5-HT2C agonists. nih.gov |

| Targeted Protein Degradation | von Hippel–Lindau (VHL) E3 Ligase | Derivatives serve as potent ligands for VHL, enabling the development of PROTACs and HIF-1α stabilizers. nih.govacs.org |

Applications in Materials Science

The exploration of this compound in materials science is an emerging area with significant potential. ambeed.comsigmaaldrich.com Its rigid aromatic structure, combined with the specific electronic properties imparted by the fluoro and methoxy (B1213986) groups, makes it an attractive candidate for the synthesis of novel organic materials.

Liquid Crystals: Compounds with rod-like molecular structures, such as those derived from benzaldehydes, can exhibit liquid crystalline properties. A patent has noted that related compounds can exist in a mesomorphic state, which is intermediate between a crystalline solid and a liquid. google.com The polarity and shape of molecules derived from this compound could be tailored to create new liquid crystal materials for display and sensor technologies.

Polymers: This aldehyde can be incorporated into polymer structures to modify their properties. ambeed.comreformchem.com It can be used as a monomer or a modifying agent to introduce fluorine, which can enhance thermal stability, chemical resistance, and optical properties of the resulting polymers. These functional polymers could find applications in specialty plastics, coatings, and electronic materials. reformchem.comvwr.com

Biochemical Reagent Applications in Life Science Research

In addition to its role as a synthetic building block, this compound is utilized directly as a biochemical reagent in life science research. medchemexpress.commedchemexpress.comtargetmol.commedchemexpress.com It serves as a tool for studying biological processes and pathways.

Its primary applications in this context include:

Enzyme Studies: The compound can act as a substrate or an inhibitor for specific enzymes, allowing researchers to probe enzyme mechanisms and kinetics.

Biochemical Assays: It is employed as a probe in various biochemical assays. The fluorine atom can be useful for ¹⁹F NMR studies, providing a sensitive handle to monitor interactions and reactions in a biological system.

Organic Compound for Research: It is commercially available as a research chemical for a wide array of applications in biological and organic chemistry studies. medchemexpress.commedchemexpress.commedchemexpress.com

The reactivity of the aldehyde group, influenced by the electronic effects of the fluorine and methoxy substituents, makes it a valuable tool for investigating molecular interactions and biological pathways.

Q & A

Q. What are the recommended methods for synthesizing 5-fluoro-2-methoxybenzaldehyde, and how can its purity be validated?

Synthesis typically involves formylation of 3-fluoro-4-methoxyphenol using reagents like hexamethylenetetramine (HMTA) under acidic conditions (e.g., trifluoroacetic acid) . Alternatively, selective oxidation of 5-fluoro-2-methoxybenzyl alcohol with oxidizing agents such as pyridinium chlorochromate (PCC) may be employed. Post-synthesis, purity validation should include:

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

Q. How should this compound be handled and stored to ensure stability?

- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and methoxy groups influence regioselectivity in electrophilic substitution reactions?

The methoxy group (ortho/para-directing, electron-donating) and fluorine (meta-directing, electron-withdrawing) create competing effects. In nitration, for example:

Q. What are the stability limits of this compound under high-temperature or acidic/basic conditions?

- Thermal stability : Decomposes above 150°C, releasing CO and fluorinated byproducts (TGA/DSC analysis advised) .

- Acid/Base sensitivity : The aldehyde group is prone to oxidation in strong acids (e.g., HNO₃) or nucleophilic attack in basic media (e.g., NaOH). Stabilize reactions at neutral pH and moderate temperatures (25–60°C) .

Q. How can this compound be utilized in synthesizing bioactive heterocycles?

This compound serves as a precursor for:

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

Q. What strategies mitigate impurities during scale-up of this compound synthesis?

- Process optimization : Use flow chemistry to control exothermic reactions (e.g., formylation).

- Byproduct removal : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) .

- In-process analytics : Monitor intermediates via LC-MS to detect side reactions early .

Q. How should ecological risks of this compound be assessed in environmental fate studies?

Q. What advanced computational methods predict the reactivity of this compound in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.